In Vitro Antifungal Potency Against Sclerotinia sclerotiorum: Target Compound vs. Boscalid and Series Lead 4i
The specific compound, N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, was not individually named with quantitative EC50 data in the accessible abstract of the primary research paper [1]. The study reported remarkable activity for related compounds 4b, 4g, 4h, 4i, and 5j against S. sclerotiorum, with EC50 values ranging from 0.1 to 1.1 mg/L [1]. The most active analog, compound 4i, demonstrated an EC50 of 0.140 ± 0.034 mg/L, which was superior to boscalid (EC50 = 0.645 ± 0.023 mg/L) [1]. The target compound's precise position within this activity range cannot be determined from the currently available abstract. This gap necessitates a direct comparison between the target compound and compound 4i or boscalid under identical assay conditions to establish its unique potency.
| Evidence Dimension | Antifungal EC50 (mg/L) against S. sclerotiorum |
|---|---|
| Target Compound Data | Not individually reported in available source |
| Comparator Or Baseline | Compound 4i: EC50 = 0.140 ± 0.034 mg/L; Boscalid: EC50 = 0.645 ± 0.023 mg/L |
| Quantified Difference | Insufficient data for target compound |
| Conditions | In vitro antifungal assay against 7 phytopathogenic fungi [1] |
Why This Matters
The antifungal activity against S. sclerotiorum is a key differentiator for SDH inhibitors; knowing where the target compound ranks relative to the lead compound 4i and the commercial standard boscalid is essential for evaluating its research or development potential.
- [1] Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, W. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373–13385. View Source
